Fenoldopam
Descripción general
Descripción
Fenoldopam es un derivado sintético de la benzazepina que actúa como agonista parcial selectivo del receptor de dopamina D1. Se utiliza principalmente como agente antihipertensivo, particularmente en el manejo de la hipertensión grave y las emergencias hipertensivas. This compound es conocido por su inicio rápido y corta duración de acción, lo que lo hace adecuado para la administración intravenosa en entornos agudos .
Mecanismo De Acción
Fenoldopam ejerce sus efectos activando selectivamente los receptores de dopamina D1. Esta activación conduce a la estimulación de la adenilil ciclasa, lo que resulta en niveles elevados de AMP cíclico (AMPc). Los niveles elevados de AMPc causan vasodilatación de las arterias periféricas, lo que lleva a una reducción de la resistencia vascular sistémica y la presión arterial. This compound también promueve la excreción de sodio a través de su acción sobre los receptores de dopamina renales, contribuyendo a sus efectos antihipertensivos .
Análisis Bioquímico
Biochemical Properties
Fenoldopam plays a significant role in biochemical reactions by interacting with dopamine D1-like receptors. It binds with high affinity to these receptors, leading to vasodilation and increased renal blood flow. This compound also interacts with α2-adrenoceptors, although with moderate affinity. It does not significantly bind to D2-like receptors, α1 and β-adrenoceptors, 5-HT1 and 5-HT2 receptors, or muscarinic receptors .
Cellular Effects
This compound influences various cellular processes, particularly in vascular smooth muscle cells and renal cells. By activating dopamine D1 receptors, this compound increases intracellular cyclic AMP levels, leading to vasodilation and reduced systemic vascular resistance. This activation also promotes sodium excretion and diuresis in renal cells . Additionally, this compound may affect cell signaling pathways related to blood pressure regulation and renal function.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to dopamine D1 receptors, which activates adenylyl cyclase. This activation increases cyclic AMP levels, resulting in the relaxation of vascular smooth muscle cells and subsequent vasodilation. This compound’s selective action on D1 receptors, without significant interaction with other receptor types, ensures its targeted antihypertensive effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates rapid onset and short duration of action. Its effects are observed within minutes of administration, with a half-life of approximately 5 minutes. This compound is stable under controlled conditions, but its activity diminishes over time due to metabolic degradation. Long-term studies indicate that this compound maintains its efficacy in reducing blood pressure without significant degradation .
Dosage Effects in Animal Models
In animal models, this compound’s effects vary with dosage. At low doses, it effectively reduces blood pressure and increases renal blood flow. Higher doses may lead to reflex tachycardia and other adverse effects. Studies have shown that this compound’s antihypertensive effects are dose-dependent, with a clear threshold for efficacy and safety .
Metabolic Pathways
This compound is metabolized primarily through conjugation processes, including methylation, glucuronidation, and sulfation. These metabolic pathways do not involve cytochrome P-450 enzymes. The primary metabolites are excreted via urine and feces, with renal excretion accounting for the majority of elimination .
Transport and Distribution
This compound is distributed within cells and tissues through its interaction with dopamine D1 receptors. It has a volume of distribution of approximately 0.6 L/kg. The compound is rapidly taken up by renal and vascular tissues, where it exerts its vasodilatory effects. This compound’s distribution is influenced by its binding to plasma proteins and its rapid clearance from the bloodstream .
Subcellular Localization
This compound’s activity is primarily localized to the plasma membrane, where it interacts with dopamine D1 receptors. This interaction triggers downstream signaling pathways that lead to vasodilation and increased renal blood flow. This compound does not significantly accumulate in other subcellular compartments, ensuring its targeted action on vascular and renal tissues .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de fenoldopam implica varios pasos, comenzando con precursores disponibles comercialmente. Una ruta sintética común incluye los siguientes pasos:
Formación del Núcleo de Benzazepina: La síntesis comienza con la formación del núcleo de benzazepina a través de una reacción de ciclización.
Introducción del Átomo de Cloro: Se realiza un paso de cloración para introducir el átomo de cloro en la posición deseada en el anillo de benzazepina.
Hidroxilación: Los grupos hidroxilo se introducen a través de una reacción de hidroxilación, típicamente utilizando reactivos como el peróxido de hidrógeno u otros agentes oxidantes.
Funcionalización Final:
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares pero está optimizada para la fabricación a gran escala. Esto incluye el uso de catalizadores eficientes, condiciones de reacción optimizadas y técnicas de purificación para garantizar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
Fenoldopam sufre varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar derivados de quinona.
Reducción: Las reacciones de reducción pueden convertir el this compound en sus formas reducidas correspondientes.
Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo fenólicos o en el átomo de cloro.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio.
Sustitución: Agentes halogenantes, nucleófilos como aminas o tioles.
Productos Principales
Productos de Oxidación: Derivados de quinona.
Productos de Reducción: Derivados de benzazepina reducidos.
Productos de Sustitución: Varios derivados de benzazepina sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química
En química, el fenoldopam se utiliza como un compuesto modelo para estudiar el comportamiento de los agonistas del receptor de dopamina. Su síntesis y reacciones proporcionan información sobre la química de los derivados de la benzazepina.
Biología
This compound se utiliza en investigación biológica para estudiar la función del receptor de dopamina y las vías de señalización. Sirve como una herramienta para investigar los roles fisiológicos y farmacológicos de los receptores de dopamina.
Medicina
En medicina, this compound se utiliza principalmente como agente antihipertensivo. Se administra por vía intravenosa para controlar la hipertensión grave y las emergencias hipertensivas. Su inicio rápido y corta duración de acción lo hacen ideal para entornos agudos .
Industria
En la industria farmacéutica, this compound se utiliza en el desarrollo de nuevos medicamentos antihipertensivos. Sus propiedades únicas como agonista selectivo del receptor de dopamina D1 proporcionan una base para diseñar nuevos agentes terapéuticos.
Comparación Con Compuestos Similares
Compuestos Similares
Dopamina: Un neurotransmisor natural que también actúa sobre los receptores de dopamina pero tiene efectos más amplios tanto en los receptores D1 como D2.
Dobutamina: Una catecolamina sintética que actúa principalmente sobre los receptores beta-adrenérgicos pero tiene cierta actividad sobre los receptores de dopamina.
Isoproterenol: Una catecolamina sintética que actúa sobre los receptores beta-adrenérgicos con actividad mínima sobre los receptores de dopamina.
Singularidad de Fenoldopam
This compound es único en su acción selectiva sobre los receptores de dopamina D1 sin actividad significativa sobre los receptores D2 o adrenérgicos. Esta selectividad le permite proporcionar efectos vasodilatadores sin los efectos sistémicos más amplios observados con otros compuestos como la dopamina o la dobutamina. Además, el inicio rápido y la corta duración de acción de this compound lo hacen particularmente útil en entornos hipertensionales agudos .
Actividad Biológica
Fenoldopam is a selective dopamine-1 (D1) receptor agonist primarily used as an antihypertensive agent. Its unique mechanism of action involves vasodilation, particularly in renal blood vessels, which enhances renal blood flow and improves glomerular filtration rate (GFR). This article provides a detailed overview of the biological activity of this compound, supported by data tables and findings from various studies.
This compound acts as an agonist at D1-like dopamine receptors, exhibiting a significantly higher affinity for the R-isomer compared to the S-isomer. The R-isomer has approximately 250-fold greater affinity for D1 receptors, which mediates its vasodilatory effects. This compound does not significantly bind to D2-like receptors or other adrenergic receptors, making it a selective agent for renal vasodilation without the adverse effects commonly associated with non-selective agents .
Pharmacodynamics and Pharmacokinetics
This compound's pharmacological profile includes rapid onset of action (5-15 minutes) and a short half-life, necessitating continuous intravenous infusion for sustained effects. The drug is metabolized primarily in the liver and excreted in urine. Its effects on blood pressure are dose-dependent, with significant reductions observed even at low doses .
Renal Effects
Numerous studies have demonstrated this compound's efficacy in increasing renal blood flow and preventing acute kidney injury (AKI). For instance:
- A randomized controlled trial involving 14 normotensive volunteers showed that this compound increased renal plasma flow significantly at doses of 0.03, 0.1, and 0.3 µg/kg/min compared to placebo, without inducing hypotension .
- A meta-analysis indicated that this compound reduced the incidence of AKI in patients undergoing major surgery, with a relative risk reduction of 27% compared to controls (RR = 0.73; p = 0.02) .
Blood Pressure Management
This compound has been effectively used in managing hypertensive emergencies. In a study of patients with mild to moderate hypertension, continuous infusion led to significant reductions in both systolic and diastolic blood pressure within hours of administration . The following table summarizes key findings from various studies on this compound's efficacy:
Study | Population | Dosage (µg/kg/min) | Outcome | Significance |
---|---|---|---|---|
Study A | Normotensive volunteers | 0.03 - 0.3 | Increased renal plasma flow | p < 0.05 |
Study B | Surgical patients at risk for AKI | Variable | Reduced AKI incidence by 27% | p = 0.02 |
Study C | Hypertensive patients | 0.2 - 0.5 | Significant BP reduction | p < 0.001 |
Case Studies
- Contrast-Induced Nephropathy : A study evaluating this compound for preventing contrast-induced nephropathy found no significant benefit over placebo, with rates of nephropathy at 33.6% in the this compound group versus 30.1% in controls .
- Pediatric Use : this compound has been utilized in pediatric populations at high risk for AKI during surgical procedures, showing promise in maintaining renal function without significant adverse effects .
Adverse Effects
While generally well-tolerated, potential side effects include hypotension and hypokalemia, particularly at higher doses or rapid infusions. Monitoring is essential during treatment to mitigate these risks .
Propiedades
IUPAC Name |
9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21/h1-4,7,13,18-21H,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVURRHSHRRELCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67227-57-0 (mesylate), 67287-54-1 (hydrobromide) | |
Record name | Fenoldopam [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067227569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0043896 | |
Record name | Fenoldopam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0043896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Fenoldopam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014938 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.72e-01 g/L | |
Record name | Fenoldopam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00800 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fenoldopam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014938 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Fenoldopam is a rapid-acting vasodilator. It is an agonist for D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors. It has no significant affinity for D2-like receptors, α1 and β-adrenoceptors, 5HT1 and 5HT2 receptors, or muscarinic receptors. Fenoldopam is a racemic mixture with the R-isomer responsible for the biological activity. The R-isomer has approximately 250-fold higher affinity for D1-like receptors than does the S-isomer. In non-clinical studies, fenoldopam had no agonist effect on presynaptic D2-like dopamine receptors, or α or β -adrenoceptors, nor did it affect angiotensin-converting enzyme activity. Fenoldopam may increase norepinephrine plasma concentration. | |
Record name | Fenoldopam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00800 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
67227-56-9, 67227-57-0 | |
Record name | Fenoldopam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67227-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenoldopam [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067227569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenoldopam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00800 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fenoldopam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0043896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FENOLDOPAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/INU8H2KAWG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Fenoldopam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014938 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.